molecular formula C17H19N3O B6090479 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide

Cat. No.: B6090479
M. Wt: 281.35 g/mol
InChI Key: RCSRHOFFGAQPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide is a chemical compound used in scientific research. It is commonly abbreviated as DIPEA and is known for its ability to act as a base in organic chemistry reactions. DIPEA is a popular reagent in organic synthesis and has been used in various research studies due to its unique properties.

Mechanism of Action

DIPEA acts as a base in organic chemistry reactions, meaning it can accept a proton from an acid to form a salt. DIPEA is a strong base, meaning it has a high affinity for protons and can effectively deprotonate acidic compounds. This property makes DIPEA useful in various organic synthesis reactions, where it can be used to deprotonate a compound and form a new bond.
Biochemical and Physiological Effects
DIPEA is not commonly used in biochemical or physiological studies due to its limited solubility in water. However, it has been shown to have low toxicity levels and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

DIPEA is a popular reagent in organic chemistry due to its strong basic properties and ease of synthesis. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. However, DIPEA has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, DIPEA has a strong odor, which can be unpleasant for researchers working with the compound.

Future Directions

There are many potential future directions for research involving DIPEA. One area of interest is the development of new synthetic methods using DIPEA as a reagent. Researchers may also investigate the use of DIPEA in the synthesis of new pharmaceuticals or other organic compounds. Additionally, there may be opportunities to explore the potential biochemical and physiological effects of DIPEA in laboratory studies. Further research is needed to fully understand the potential applications and limitations of DIPEA in scientific research.
Conclusion
In conclusion, DIPEA is a chemical compound commonly used in scientific research as a base in organic synthesis reactions. It is synthesized by reacting 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine with 2-bromopyrazine in the presence of a base. DIPEA has many potential applications in organic chemistry and pharmaceutical research, and its strong basic properties make it a valuable reagent in laboratory experiments. While there are limitations to using DIPEA in certain experiments, further research may uncover new potential applications for this compound.

Synthesis Methods

DIPEA is synthesized by reacting 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine with 2-bromopyrazine in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to produce DIPEA. The synthesis of DIPEA is a simple and efficient process, making it a popular reagent in organic chemistry.

Scientific Research Applications

DIPEA is widely used in scientific research as a base in organic synthesis reactions. It is commonly used in the synthesis of peptides, nucleotides, and other organic compounds. DIPEA is also used in the preparation of various reagents and catalysts used in organic chemistry. Additionally, DIPEA is used in the preparation of various drugs and pharmaceuticals.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(20-8-7-15-12-18-9-10-19-15)11-14-6-5-13-3-1-2-4-16(13)14/h1-4,9-10,12,14H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSRHOFFGAQPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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